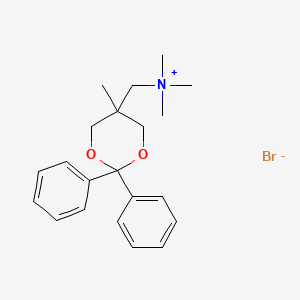

(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide

Description

Properties

CAS No. |

73664-13-8 |

|---|---|

Molecular Formula |

C21H28BrNO2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

trimethyl-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]azanium;bromide |

InChI |

InChI=1S/C21H28NO2.BrH/c1-20(15-22(2,3)4)16-23-21(24-17-20,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14H,15-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WAXRPIUDZHIYIF-UHFFFAOYSA-M |

Canonical SMILES |

CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,2-Diphenyl-5-methyl-5-dioxanylmethyl Intermediate

The dioxanyl ring (1,3-dioxane) is commonly prepared via acid-catalyzed acetalization of a ketone or aldehyde with a diol. For this compound:

- The starting material is often a 2,2-diphenyl-substituted ketone or aldehyde.

- The ketone is reacted with 1,3-propanediol or a similar diol under acidic conditions to form the 1,3-dioxane ring.

- Methyl substitution at the 5-position can be introduced either by using a methyl-substituted diol or by subsequent alkylation.

This step requires careful control of reaction conditions (temperature, acid catalyst concentration) to favor cyclic acetal formation and avoid polymerization or side reactions.

Quaternization to Form the Trimethylammonium Salt

The key step to obtain the quaternary ammonium salt involves:

- Reacting the dioxanyl intermediate containing a suitable leaving group (e.g., a halomethyl or hydroxymethyl group) with trimethylamine.

- The nucleophilic trimethylamine attacks the electrophilic carbon center, leading to quaternization and formation of the trimethylammonium moiety.

- The bromide counterion is introduced either by using trimethylamine hydrobromide or by anion exchange from other quaternary ammonium salts.

This reaction is typically performed in polar solvents (e.g., acetonitrile, ethanol) at mild to moderate temperatures to ensure complete conversion.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acetalization | 2,2-Diphenylacetone + 1,3-propanediol, acid catalyst (e.g., p-TsOH), reflux | 2,2-Diphenyl-5-methyl-5-dioxanyl intermediate |

| 2 | Quaternization | Intermediate + trimethylamine hydrobromide, solvent (e.g., ethanol), room temp to 50°C | (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide |

Analytical Data and Purification

- The product is typically isolated by precipitation or crystallization from suitable solvents.

- Purity is confirmed via NMR (proton and carbon), mass spectrometry, and elemental analysis.

- The quaternary ammonium salt exhibits characteristic signals in NMR for the trimethylammonium group (singlet near 3.0 ppm) and aromatic protons of the diphenyl substituents.

Research Discoveries and Variations

- The presence of the dioxanyl ring confers stability and potential for further functionalization.

- Variations in the alkyl substituents on the dioxanyl ring or the ammonium group can modulate solubility and biological activity.

- The bromide salt form is favored for its stability and ease of crystallization, but other halides or anions can be introduced via salt metathesis.

- Patent literature (e.g., WO2020010252A1) describes related compounds with dioxanyl substituents and quaternary ammonium groups, highlighting synthetic routes and pharmaceutical applications, particularly as enzyme activators.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Acetal formation | 2,2-Diphenylacetone, 1,3-propanediol, acid catalyst | Reflux, acidic medium | Forms 1,3-dioxane ring with diphenyl substitution |

| Methyl substitution | Methyl-substituted diol or alkylation reagents | Controlled temperature | Introduces methyl group at 5-position |

| Quaternization | Trimethylamine hydrobromide | Room temperature to 50°C | Forms trimethylammonium bromide salt |

| Purification | Crystallization solvents | Ambient or reduced temp | Yields pure quaternary ammonium bromide |

Chemical Reactions Analysis

Types of Reactions

(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as hydroxide, cyanide, or thiolate ions. Oxidation reactions might involve agents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions would depend on the specific reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: May be used in studies involving cell membrane interactions due to its quaternary ammonium structure.

Mechanism of Action

The mechanism of action for (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide involves its interaction with biological membranes, where the quaternary ammonium group can disrupt membrane integrity. This disruption can lead to cell lysis or altered cell signaling pathways. The dioxane ring and diphenyl groups may also interact with specific molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Complexity : Unlike linear-chain analogs (e.g., hexamethonium or MTSET), the target compound’s dioxanyl-methyl backbone introduces conformational rigidity and steric hindrance, likely reducing membrane permeability but enhancing binding specificity in ion channel interactions .

Hydrophobic vs. Hydrophilic Balance: The diphenyl groups enhance hydrophobicity compared to phenyltrimethylammonium bromide , suggesting superior micellar aggregation in nonpolar media. This contrasts with MTSET, which prioritizes reactivity over self-assembly .

Pharmacological Potential: While hexamethonium bromide is a well-established neuromuscular blocker , the target compound’s bulky dioxane ring may limit its ability to access narrow ion channel pores, as seen in MTSET’s site-specific cysteine modification .

Thermodynamic and Micellar Properties

highlights that trimethylammonium surfactants with aromatic substituents (e.g., benzyldimethylammonium chloride) exhibit lower critical micelle concentrations (CMCs) due to hydrophobic interactions. The diphenyl groups in the target compound likely further reduce CMC, though experimental validation is needed .

Biological Activity

(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide, commonly referred to as DPTMB, is a quaternary ammonium compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields including pharmacology and biochemistry.

Chemical Structure and Properties

DPTMB has the following chemical formula:

- Molecular Formula : CHBrN O

- Molecular Weight : 406.361 g/mol

The compound features a dioxane ring structure that contributes to its unique properties. The presence of the trimethylammonium group enhances its solubility in water and biological fluids, making it a suitable candidate for various biological studies.

DPTMB functions primarily as a surfactant and has been studied for its interactions with cell membranes. Its quaternary ammonium structure allows it to disrupt lipid bilayers, which can lead to alterations in membrane permeability. This property is significant in understanding its antimicrobial and cytotoxic activities.

Antimicrobial Properties

Research has indicated that DPTMB exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have shown that DPTMB can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µg/mL

- MCF-7: 30 µg/mL

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DPTMB was tested against common hospital-acquired infections. The results indicated significant reduction in bacterial load within two hours of exposure, highlighting its potential use in clinical disinfectants.

Case Study 2: Cancer Therapeutics

A recent study explored the use of DPTMB in combination with conventional chemotherapeutics. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. How is (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide synthesized, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis involves quaternization of a dioxane precursor with trimethylamine under controlled conditions. Critical parameters include maintaining a pH of 8–9 and temperatures between 50–60°C to minimize side reactions. Post-synthesis purification via column chromatography and characterization using NMR and mass spectrometry (MS) ensures structural fidelity. Similar protocols for analogous compounds report yields >95% when reaction time and stoichiometry are tightly controlled .

Q. What spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies the dioxane ring (e.g., signals at δ 4.2–4.5 ppm for methylene groups) and trimethylammonium moiety (δ 3.1–3.3 ppm).

- Mass Spectrometry : A molecular ion peak at m/z 346.26 (assuming molecular weight ~346.26 g/mol) confirms the molecular formula.

- X-ray crystallography (if applicable): Resolves steric effects from the 2,2-diphenyl substituents .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : As a quaternary ammonium salt, it exhibits high solubility in polar solvents (water, methanol, DMSO) due to ionic interactions. Bromide counterions enhance aqueous solubility. Experimental validation via gravimetric analysis (dissolving 1.0 g in 20 mL solvent) is recommended to assess clarity and solubility limits .

Advanced Research Questions

Q. How can researchers analyze impurities or by-products formed during synthesis?

- Methodological Answer :

- HPLC-UV/Vis : Detect impurities (e.g., unreacted precursors) by comparing retention times with reference standards.

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and iodine staining.

- Elemental Analysis : Quantify bromide content via potentiometric titration with 0.1 M AgNO3 to identify deviations from stoichiometry .

Q. What strategies mitigate compound degradation under varying storage conditions?

- Methodological Answer :

- Stability Studies : Store aliquots at –20°C under anhydrous conditions (desiccants) and assess degradation via NMR over 6–12 months.

- Thermogravimetric Analysis (TGA) : Determine thermal stability; degradation above 40°C suggests refrigeration is critical.

- Light Sensitivity Testing : Use amber vials to prevent photolytic cleavage of the dioxane ring .

Q. How does the substitution pattern on the dioxane ring influence reactivity in nucleophilic environments?

- Methodological Answer :

- Steric Effects : The 2,2-diphenyl groups hinder nucleophilic attack at the dioxane oxygen, redirecting reactivity to the hydroxymethyl or quaternary ammonium site.

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites.

- Kinetic Studies : Compare reaction rates with analogs lacking phenyl groups to quantify steric contributions .

Q. What experimental approaches elucidate ionic interaction dynamics in aqueous solutions?

- Methodological Answer :

- Conductivity Measurements : Molar conductivity >120 S cm² mol⁻¹ confirms strong electrolyte behavior.

- Ion-Selective Electrodes (ISE) : Track bromide ion activity to assess dissociation efficiency.

- Dynamic Light Scattering (DLS) : Detect micelle formation in aqueous solutions at critical micelle concentrations (CMC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.